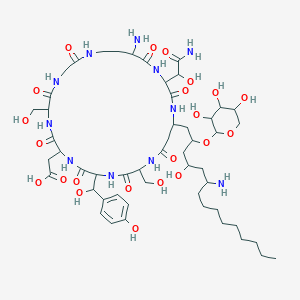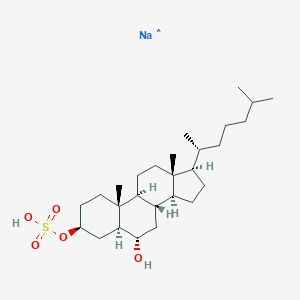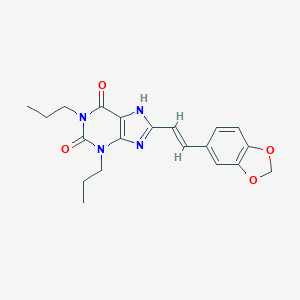
Cepacidine A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cepacidine A is a natural product that belongs to the class of cyclic peptides. It was first isolated from a marine-derived bacterium, Pseudoalteromonas sp. by a group of researchers in 2010. Since then, it has been extensively studied due to its potential applications in the field of medicine and biotechnology.
Wissenschaftliche Forschungsanwendungen
Immunosuppressive Activity
Cepacidine A was initially identified as an antifungal antibiotic and has shown potent in vitro antifungal activity against various pathogenic fungi. Interestingly, it has also been discovered to have immunosuppressive properties. This was determined through in vitro screenings that showed inhibition of murine lymphocyte proliferation and in vivo models, revealing its ability to inhibit delayed type hypersensitivity. Cepacidine A demonstrated significant cellular immunosuppression activity at concentrations of 1-3 mg/kg (Lee, Suh, & Cho, 1999).
Physico-Chemical Properties and Structure
The physico-chemical properties and structure of Cepacidine A have been extensively studied. It's a glycopeptide with a complex composition including glycine, serine, 2,4-diaminobutyric acid, and other components. Its molecular weight was determined using FAB-MS, and it has been identified as a mixture of Cepacidine A1 and A2, with slight differences in their compositions. This research provides vital information on the structural aspects of Cepacidine A, which is crucial for understanding its biological activity (Lim et al., 1994).
Biocontrol and Anthelmintic Activity
Cepacidine A's biocontrol activity, particularly against plant pathogenic fungi, has been explored. The compound was evaluated in semi-greenhouse biocontrol assays and demonstrated excellent activity against certain plant diseases, although its effectiveness varied depending on the type of fungus. Furthermore, its anthelmintic activity against gastrointestinal nematodes was tested, but it showed only moderate activity in vitro and no significant effect in vivo (Lee, Kempf, Lim, & Cho, 2000).
Eigenschaften
CAS-Nummer |
157184-36-6 |
|---|---|
Produktname |
Cepacidine A |
Molekularformel |
C52H85N11O22 |
Molekulargewicht |
1216.3 g/mol |
IUPAC-Name |
2-[25-amino-22-(2-amino-1-hydroxy-2-oxoethyl)-19-[6-amino-4-hydroxy-2-(3,4,5-trihydroxyoxan-2-yl)oxypentadecyl]-12-[hydroxy-(4-hydroxyphenyl)methyl]-6,15-bis(hydroxymethyl)-2,5,8,11,14,17,21,24-octaoxo-1,4,7,10,13,16,20,23-octazacycloheptacos-9-yl]acetic acid |
InChI |
InChI=1S/C52H85N11O22/c1-2-3-4-5-6-7-8-9-26(53)16-29(67)19-30(85-52-44(76)42(74)35(68)24-84-52)17-27-18-36(69)59-34(23-65)49(81)63-39(41(73)25-10-12-28(66)13-11-25)51(83)60-32(20-38(71)72)48(80)61-33(22-64)47(79)57-21-37(70)56-15-14-31(54)46(78)62-40(50(82)58-27)43(75)45(55)77/h10-13,26-27,29-35,39-44,52,64-68,73-76H,2-9,14-24,53-54H2,1H3,(H2,55,77)(H,56,70)(H,57,79)(H,58,82)(H,59,69)(H,60,83)(H,61,80)(H,62,78)(H,63,81)(H,71,72) |
InChI-Schlüssel |
AHNDNUVPXFPPIH-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(CC(CC(CC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NCCC(C(=O)NC(C(=O)N1)C(C(=O)N)O)N)CO)CC(=O)O)C(C2=CC=C(C=C2)O)O)CO)OC3C(C(C(CO3)O)O)O)O)N |
Kanonische SMILES |
CCCCCCCCCC(CC(CC(CC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NCCC(C(=O)NC(C(=O)N1)C(C(=O)N)O)N)CO)CC(=O)O)C(C2=CC=C(C=C2)O)O)CO)OC3C(C(C(CO3)O)O)O)O)N |
Synonyme |
cepacidine A cepacidine A2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(2S,3S,4R,5S,6R)-2-[(2S,3S,4S,5S,6R)-4,5-dihydroxy-6-(methoxymethyl)-2-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B233728.png)


![Methyl 5-{[(benzoylamino)carbothioyl]amino}-2-morpholinobenzoate](/img/structure/B233789.png)
![methyl 9-[(2S,3S,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxynonanoate](/img/structure/B233800.png)




![N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]acetamide](/img/structure/B233848.png)
![2-[1-(4-Methylbenzoyl)piperidin-4-yl]-1,3-benzoxazole](/img/structure/B233862.png)

![[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(methoxymethyl)oxolan-3-yl] phosphono hydrogen phosphate](/img/structure/B233893.png)